molecular formula C17H19N7O2 B2612693 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide CAS No. 1286698-67-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2612693
CAS No.: 1286698-67-6
M. Wt: 353.386
InChI Key: GNYUOZKMCMPYQM-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide ( 1286698-67-6) is a complex synthetic organic compound with a molecular formula of C17H19N7O2 and a molecular weight of 353.4 g/mol . This reagent features a distinctive molecular architecture comprising a pyridazine core linked to a piperidine carboxamide group, which is further substituted with both pyrazole and 5-methylisoxazole heterocyclic rings. This specific arrangement of multiple nitrogen-containing heterocycles makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the exploration of kinase-targeted therapies. Compounds with pyrazole and isoxazole components are frequently investigated for their potential as protein kinase inhibitors . The structural motifs present in this molecule are commonly found in active pharmaceutical ingredients (APIs) and biologically active probes, especially in therapeutic areas such as antimalarial research where fast-killing agents are needed, and in the development of treatments for cardiovascular diseases as seen in related P2Y12 antagonists . Its high molecular complexity and defined heterocyclic structure also render it a suitable candidate for structure-activity relationship (SAR) studies, library synthesis, and as a building block for the development of novel enzyme inhibitors. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for exploratory studies in chemical biology, as a reference standard in analytical chemistry, or as a key intermediate in the synthesis of more complex molecular entities.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-12-10-14(22-26-12)19-17(25)13-4-2-8-23(11-13)15-5-6-16(21-20-15)24-9-3-7-18-24/h3,5-7,9-10,13H,2,4,8,11H2,1H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUOZKMCMPYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5OC_{18}H_{21}N_5O, and it features a complex structure that includes a pyrazole ring, pyridazine moiety, and a piperidine core. Its structural complexity contributes to its diverse biological activities.

Research indicates that compounds containing pyrazole and pyridazine structures often exhibit significant interactions with various biological targets:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which can lead to apoptosis in cancer cells. This mechanism is crucial for developing anticancer agents .
  • Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression, such as topoisomerase II and EGFR (epidermal growth factor receptor), which are vital for cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : In vitro studies demonstrated that related compounds could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. Enhanced caspase-3 activity was observed at higher concentrations (10.0 μM), indicating robust apoptotic activity .
  • In Vivo Efficacy : Animal model studies have shown that these compounds can significantly reduce tumor size and improve survival rates in various cancer types, including lung and colorectal cancers .

Antimicrobial Activity

While primarily studied for anticancer effects, some derivatives have also shown antimicrobial properties:

  • In Vitro Testing : Certain pyrazole-containing compounds exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

Case Study 1: Breast Cancer

A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. The study noted a dose-dependent increase in caspase activity, supporting its role as an effective anticancer agent.

Case Study 2: Microbial Infections

In another investigation, derivatives of the compound were tested against common bacterial pathogens. The results indicated potent antibacterial effects, suggesting potential applications in treating infections alongside its anticancer properties.

Data Table

Activity Type Target/Cell Line Concentration (μM) Effect Observed
AnticancerMDA-MB-2311.0Induction of apoptosis
AnticancerMDA-MB-23110.0Enhanced caspase-3 activity (1.33–1.57x)
AntimicrobialStaphylococcus aureus0.0039–0.025Bacterial growth inhibition
AntimicrobialEscherichia coli0.0039–0.025Complete death within 8 hours

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest that it may interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown activity against androgen receptors, making them candidates for treating prostate cancer .

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Research indicates that derivatives of pyrazolylpyridazine can inhibit GSK-3, an enzyme implicated in various diseases, including cancer and diabetes . The compound's ability to modulate this pathway positions it as a candidate for further investigation in metabolic disorders.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound to evaluate their anticancer properties. The study utilized in vitro assays to assess cell viability in prostate cancer cell lines. Results indicated that certain derivatives significantly reduced cell proliferation compared to controls, suggesting a promising avenue for therapeutic development .

Case Study 2: GSK-3 Inhibition

Another study focused on the docking analysis of pyrazolylpyridazine compounds against GSK-3. The results demonstrated strong binding affinities, indicating that modifications to the piperidine structure could enhance inhibitory effects. This research supports the hypothesis that the compound may serve as a lead compound for developing GSK-3 inhibitors .

Therapeutic Potential

The unique combination of structural features in 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide suggests multiple therapeutic avenues:

  • Cancer Treatment : Targeting androgen receptors and other pathways relevant to tumor growth.
  • Metabolic Disorders : Potentially serving as an inhibitor of GSK-3, which could be beneficial in managing diabetes and obesity-related conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

A structurally related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (reported in ), shares the pyridazine-pyrazole backbone but differs in its substituents. Key comparisons include:

Feature Target Compound N-Phenyl Analogue
Pyridazine Substituent Piperidine-3-carboxamide at position 3 N-Phenyl amine at position 3
Secondary Substituent 5-Methylisoxazole linked via carboxamide None (simpler phenyl group)
Molecular Complexity Higher (additional piperidine and isoxazole groups) Lower
Hypothetical logP Estimated higher due to lipophilic isoxazole and piperidine Likely lower (polar N-phenyl group)
H-Bond Capacity 3 H-bond acceptors (pyridazine N, carboxamide O, isoxazole O), 1 H-bond donor (NH) 2 H-bond acceptors (pyridazine N, pyrazole N), 1 H-bond donor (NH)

Implications :

  • The 5-methylisoxazole group may confer metabolic stability over simpler aryl amines due to reduced susceptibility to oxidative degradation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of heterocyclic compounds like this typically involves multi-step coupling reactions. For example:

  • Coupling Strategy : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the pyrazole moiety to pyridazine. Piperidine-3-carboxamide can be synthesized via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) between piperidine-3-carboxylic acid and 5-methylisoxazol-3-amine .
  • Optimization :
    • Catalysts : Copper(I) bromide and cesium carbonate in DMSO improved yields in analogous pyridazine-pyrazole coupling reactions (e.g., 17.9% yield in related syntheses) .
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Temperature : Moderate heating (35–60°C) balances reaction rate and side-product formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Compare chemical shifts to analogous structures (e.g., pyridazine protons at δ 8.6–9.0 ppm; isoxazole protons at δ 6.6–6.8 ppm) .
    • HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₈N₆O₂: 350.15) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/n) resolves bond lengths/angles and validates stereochemistry . Use SHELXL for refinement (R factor < 0.05) .
  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound for biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., pyrazole → imidazole; isoxazole methyl → trifluoromethyl) to assess impact on binding .
  • Biological Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., JAK2, EGFR) using ATP-competitive assays.
    • Cellular Potency : Measure IC₅₀ in cell lines (e.g., cancer proliferation assays) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrogen bonding with kinase hinge region) .

Q. How should contradictory results in biological activity data between research groups be addressed?

Methodological Answer:

  • Reproducibility Checks :
    • Compound Purity : Verify via HPLC and elemental analysis (e.g., ≥95% purity) .
    • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) .
  • Structural Variants : Check for polymorphs (e.g., different crystal forms altering solubility) using PXRD .
  • Data Validation : Replicate experiments with independent synthetic batches and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational modeling techniques predict binding affinity and interaction mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns (GROMACS/AMBER) to assess stability of binding poses .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl → chloro) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridazine) using MOE or Discovery Studio .

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